molecular formula C21H22N2O3 B2476379 N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-dimethylbenzamide CAS No. 851405-69-1

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-dimethylbenzamide

Cat. No.: B2476379
CAS No.: 851405-69-1
M. Wt: 350.418
InChI Key: FBTAHWUZHCDJRQ-UHFFFAOYSA-N
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Description

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-dimethylbenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its diverse biological activities, and a benzamide moiety, which is often associated with pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-dimethylbenzamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde under acidic conditions.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the quinoline derivative to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction of the quinoline core can yield dihydroquinoline derivatives, which may have different biological activities.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-dimethylbenzamide exerts its effects is not fully understood but is believed to involve:

    Molecular Targets: Interaction with specific enzymes or receptors, potentially inhibiting their activity.

    Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxyacetamide: Shares a similar quinoline core but differs in the benzamide moiety.

    N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide: Contains a thiophene ring instead of the benzamide moiety.

Uniqueness

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-dimethylbenzamide is unique due to its specific substitution pattern on the benzamide moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in the realm of scientific research

Properties

IUPAC Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-13-8-14(2)10-17(9-13)20(24)22-7-6-16-11-15-4-5-18(26-3)12-19(15)23-21(16)25/h4-5,8-12H,6-7H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTAHWUZHCDJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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